molecular formula C27H32ClFN4O5 B579955 5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide CAS No. 1805818-06-7

5-Chloro-2-ethoxy-4-fluoro-N-(4-((5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)benzamide

Cat. No.: B579955
CAS No.: 1805818-06-7
M. Wt: 547.024
InChI Key: ZSYKGPNNAONUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of the Pontin Reptin inhibitor, also known as 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide, are the ATPases Pontin (RUVBL1) and Reptin (RUVBL2) . These proteins belong to the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis .

Mode of Action

The Pontin Reptin inhibitor interacts with its targets, leading to changes in their function. Pontin and Reptin are involved in the regulation of gene transcription, chromatin remodeling, DNA damage sensing and repair, and the assembly of protein and ribonucleoprotein complexes . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . The inhibitor likely disrupts these interactions, thereby affecting the functions of Pontin and Reptin.

Biochemical Pathways

The biochemical pathways affected by the Pontin Reptin inhibitor are primarily related to cell cycle progression and RNA processing . Pontin and Reptin are functionally enriched in these pathways . They interact with E2F1 and amplify the E2F1 transcription response in an ATPase domain-dependent manner . The inhibitor may disrupt these interactions, leading to altered expression of multiple genes .

Result of Action

The result of the Pontin Reptin inhibitor’s action at the molecular and cellular level is the disruption of the normal functions of Pontin and Reptin. This includes changes in cell cycle progression, RNA processing, and the transcriptional activities of certain proto-oncogenes . These changes could potentially lead to the inhibition of oncogenesis.

Biochemical Analysis

Biochemical Properties

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: interacts with the AAA+ ATPases Pontin and Reptin, inhibiting their ATPase activity . This inhibition affects the proteins’ ability to regulate gene transcription, remodel chromatin, and participate in DNA repair processes . The compound binds to the ATPase domain of Pontin and Reptin, preventing ATP hydrolysis and subsequent conformational changes required for their function .

Cellular Effects

The inhibition of Pontin and Reptin by 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide leads to significant changes in cellular processes . The compound affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, the inhibition of Pontin and Reptin results in reduced cell proliferation, increased apoptosis, and impaired DNA repair . These effects contribute to the compound’s anti-tumor activity .

Molecular Mechanism

At the molecular level, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide exerts its effects by binding to the ATPase domain of Pontin and Reptin . This binding inhibits ATP hydrolysis, preventing the conformational changes necessary for the proteins’ function . The inhibition of Pontin and Reptin disrupts their interactions with other biomolecules, such as transcription factors and chromatin remodeling complexes, leading to altered gene expression and impaired DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide have been observed to change over time . The compound is relatively stable, but its inhibitory effects on Pontin and Reptin can diminish with prolonged exposure . Long-term studies have shown that the compound can lead to sustained changes in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide vary with different dosages . At lower doses, the compound effectively inhibits Pontin and Reptin, leading to reduced tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: is involved in various metabolic pathways . The compound is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells . The compound’s interaction with metabolic enzymes and cofactors is crucial for its bioactivity and therapeutic potential .

Transport and Distribution

Within cells and tissues, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide plays a crucial role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with Pontin and Reptin . This localization is mediated by specific targeting signals and post-translational modifications . The nuclear localization of the compound is essential for its inhibitory effects on gene transcription and DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pontin and Reptin inhibitors typically involves the design of small molecules that can selectively bind to and inhibit the ATPase activity of these proteins. The synthetic routes often include:

Industrial Production Methods

Industrial production of Pontin and Reptin inhibitors involves scaling up the synthetic routes developed in the laboratory. This process includes:

Chemical Reactions Analysis

Types of Reactions

Pontin and Reptin inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the inhibitor. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pontin and Reptin inhibitors are unique due to their dual targeting of both Pontin and Reptin, which allows for a more comprehensive disruption of the cellular processes these proteins regulate. This dual targeting is particularly advantageous in cancer therapy, where the simultaneous inhibition of multiple pathways can enhance therapeutic efficacy .

Properties

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYKGPNNAONUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.